molecular formula C8H12N2O4S2 B13523401 n-Ethylbenzene-1,3-disulfonamide

n-Ethylbenzene-1,3-disulfonamide

Cat. No.: B13523401
M. Wt: 264.3 g/mol
InChI Key: VPEDPLFKUYDQON-UHFFFAOYSA-N
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Description

n-Ethylbenzene-1,3-disulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of two sulfonamide groups attached to a benzene ring, with an ethyl group substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethylbenzene-1,3-disulfonamide typically involves the reaction of benzene-1,3-disulfonyl chloride with ethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Benzene-1,3-disulfonyl chloride+EthylamineThis compound+HCl\text{Benzene-1,3-disulfonyl chloride} + \text{Ethylamine} \rightarrow \text{this compound} + \text{HCl} Benzene-1,3-disulfonyl chloride+Ethylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

n-Ethylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The sulfonamide groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

n-Ethylbenzene-1,3-disulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives.

    Biology: The compound has been studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Ethylbenzene-1,3-disulfonamide involves its interaction with biological molecules, such as enzymes and proteins. The sulfonamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. This mechanism is similar to that of other sulfonamide-based drugs, which act as enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • n-Propylbenzene-1,3-disulfonamide
  • n-Butylbenzene-1,3-disulfonamide
  • n-Methylbenzene-1,3-disulfonamide

Uniqueness

n-Ethylbenzene-1,3-disulfonamide is unique due to its specific ethyl substituent, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3 g/mol

IUPAC Name

3-N-ethylbenzene-1,3-disulfonamide

InChI

InChI=1S/C8H12N2O4S2/c1-2-10-16(13,14)8-5-3-4-7(6-8)15(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12)

InChI Key

VPEDPLFKUYDQON-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N

Origin of Product

United States

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